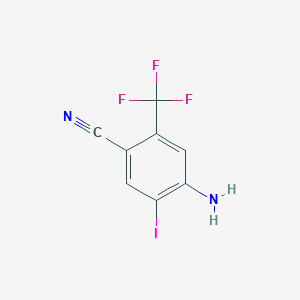

4-氨基-5-碘-2-(三氟甲基)苯甲腈

描述

The compound 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile is a multifaceted molecule that serves as an intermediate in various chemical syntheses. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related compounds, which can be extrapolated to understand the subject of interest.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and employing various reagents and conditions to introduce functional groups and achieve the desired molecular architecture. For instance, the synthesis of 4,5-Diamino-2-(trifluoromethyl)benzonitrile was achieved through a nonchromatographic process starting from 4-amino-2-(trifluoromethyl)benzonitrile, indicating the potential for efficient synthesis routes for similar compounds . Another example is the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, which was synthesized from m-fluoro-(trifluoromethyl)benzene through bromination, Grignard reaction, cyanidation, and amination . These methods could be adapted for the synthesis of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile by incorporating an appropriate iodination step.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray crystallography, NMR, IR, and UV/Vis spectroscopy. For example, the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was elucidated, showing extensive intermolecular hydrogen bonding and pi-pi stacking interactions . Similarly, the structure of 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole was established by X-ray crystallography, revealing the presence of S≡O close contact and NH≡N hydrogen bonds . These techniques could be employed to analyze the molecular structure of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile, providing insights into its three-dimensional conformation and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For instance, the Dimroth rearrangement of 4-amino-3-benzyl-1,2,3-triazole into its 4-benzylamino isomer under basic conditions indicates the potential for isomerization reactions in compounds with similar structures . Additionally, the conversion of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol into 4H-1,4-benzothiazines and their sulfones through condensation and oxidative cyclization suggests that compounds with amino and halogen substituents on a benzene ring can undergo ring closure and oxidation reactions . These reactions could be relevant to the chemical behavior of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their solubility, melting points, and spectroscopic data. For example, the synthesis and characterization of pyrazole compounds provided insights into their optoelectronic properties through HOMO-LUMO and NLO analyses . The antiproliferative activity of novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles indicates that compounds with similar structures may also exhibit biological activity . These properties are crucial for understanding the potential applications of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile in pharmaceuticals or as a material in electronic devices.

科学研究应用

选择性连续流碘化反应

4-氨基-5-碘-2-(三氟甲基)苯甲腈的合成可以通过在连续流条件下进行相关化合物的碘化反应来实现。该过程已被研究其效率和选择性,特别关注生成异构体的形成。连续流方法的创新允许直接光谱观察平衡芳基锂物种,从而更深入地了解反应机制并优化产率(Dunn et al., 2018)。

作为药物应用中间体的合成

该化合物作为各种药物的中间体。例如,它已从m-氟-(三氟甲基)苯合成,通过一系列反应导致类似比卡鲁胺的化合物,展示了一种环保和实用的合成方法(Tong-bin, 2012)。此外,将其衍生为4-异硫氰酸酯基-2-(三氟甲基)苯甲腈用于合成雄激素受体拮抗剂进一步说明了其在药物化学中的实用性(Zhi-yu, 2012)。

高效合成过程的发展

已开发了针对4-氨基-2-(三氟甲基)苯甲腈衍生物的高效合成过程,针对大规模生产。这些过程强调非色谱纯化方法和合成高纯度和产率化合物,强调了工业化学中创新方法的重要性(Li et al., 2009)。

锂离子电池的新型电解质添加剂

该化合物在药物之外也找到了应用,例如在高压锂离子电池的开发中。作为一种新型电解质添加剂,它提高了锂镍锰氧化物阴极的循环稳定性和容量保持,展示了该化合物的多功能性和在增强能源存储技术方面的潜力(Huang et al., 2014)。

聚合物太阳能电池的增强

另一个迷人的应用是将其用作聚合物太阳能电池的添加剂。添加4-氨基-2-(三氟甲基)苯甲腈已被证明可以显著提高功率转换效率,通过促进聚合物链的更好组织和增强活性层的电子性能,展示了其有助于开发更高效的可再生能源技术的潜力(Jeong et al., 2011)。

安全和危害

The safety information for 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the substance. Precautionary measures include P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, P402 + P404 .

属性

IUPAC Name |

4-amino-5-iodo-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IN2/c9-8(10,11)5-2-7(14)6(12)1-4(5)3-13/h1-2H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRDPZZROCNGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)N)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648650 | |

| Record name | 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile | |

CAS RN |

852569-35-8 | |

| Record name | 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

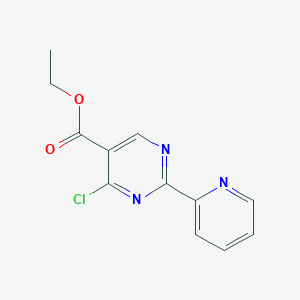

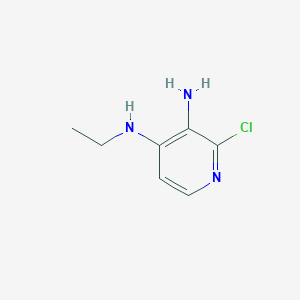

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

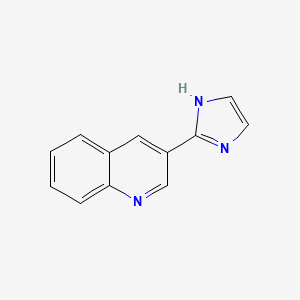

![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)